molecular formula C9H9ClN2 B1394370 2-Chloro-4,5-dimethyl-1H-benzimidazole CAS No. 1093231-04-9

2-Chloro-4,5-dimethyl-1H-benzimidazole

Cat. No. B1394370
M. Wt: 180.63 g/mol
InChI Key: DPZKIQWKLGXXOG-UHFFFAOYSA-N
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Description

“2-Chloro-4,5-dimethyl-1H-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their wide range of applications . The synthesis of “2-Chloro-4,5-dimethyl-1H-benzimidazole” specifically can be achieved by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4,5-dimethyl-1H-benzimidazole” is based on the benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific substituents present in the molecule . The exact chemical reactions that “2-Chloro-4,5-dimethyl-1H-benzimidazole” can undergo would depend on the reaction conditions and other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4,5-dimethyl-1H-benzimidazole” would depend on its specific structure. For instance, its molecular weight is 180.63 g/mol .

Scientific Research Applications

Antiprotozoal Activity

2-Chloro-4,5-dimethyl-1H-benzimidazole derivatives have been synthesized and evaluated for their efficacy against protozoa. Specifically, they have shown activity against Acanthamoeba castellanii, suggesting potential antiprotozoal applications (Kopanska et al., 2004).

Organic Magnetic Materials

Benzimidazole derivatives like 2-Chloro-4,5-dimethyl-1H-benzimidazole have been utilized in the study of organic magnetic materials. Their crystallization and magnetic susceptibility properties have been extensively characterized, revealing insights into hydrogen bonding and antiferromagnetic exchange coupling (Ferrer et al., 2001).

Anticancer Research

In the field of cancer research, 2-Chloro-4,5-dimethyl-1H-benzimidazole derivatives have been synthesized for potential use as bioreductive anticancer agents. These compounds have shown promising cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Gellis et al., 2008).

Influenza Virus Inhibition

Chloro derivatives of benzimidazole, including 2-Chloro-4,5-dimethyl-1H-benzimidazole, have demonstrated the ability to inhibit the multiplication of influenza virus, offering potential therapeutic applications in antiviral treatments (Tamm et al., 1954).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives have also been explored as inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA replication and transcription. This research holds significance for developing new therapeutic strategies in cancer treatment (Alpan et al., 2007).

Agricultural Applications

These compounds have been used in developing sustained release systems for agricultural fungicides, demonstrating reduced environmental toxicity and enhanced efficiency (Campos et al., 2015).

Future Directions

Benzimidazole derivatives, including “2-Chloro-4,5-dimethyl-1H-benzimidazole”, have a wide range of applications in fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, future research and development in these areas could potentially involve this compound.

properties

IUPAC Name

2-chloro-4,5-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZKIQWKLGXXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679704
Record name 2-Chloro-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethyl-1H-benzimidazole

CAS RN

1093231-04-9
Record name 2-Chloro-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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